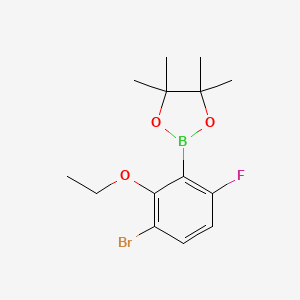![molecular formula C10H14N6OS B14015508 N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea CAS No. 90924-88-2](/img/structure/B14015508.png)
N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is a synthetic organic compound with the molecular formula C10H14N6OS This compound is characterized by the presence of a urea group, a methylthio group, and a purine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates . This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate . Another method involves the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute .
Industrial Production Methods
Industrial production of urea derivatives typically involves large-scale reactions using readily available starting materials. The process may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of reagents and catalysts is crucial to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate for amination, palladium catalysts for carbonylation, and indium triflate for carbamoylation . Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s purine moiety makes it relevant in studies of nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism . This interaction can disrupt cellular processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives and purine analogs, such as:
- Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]-
- Urea, 1-methyl-3-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]-
Uniqueness
Urea, n-methyl-n-[2-[6-(methylthio)-9h-purin-9-yl]ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90924-88-2 |
|---|---|
Molekularformel |
C10H14N6OS |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-methyl-3-[2-(6-methylsulfanylpurin-9-yl)ethyl]urea |
InChI |
InChI=1S/C10H14N6OS/c1-11-10(17)12-3-4-16-6-15-7-8(16)13-5-14-9(7)18-2/h5-6H,3-4H2,1-2H3,(H2,11,12,17) |
InChI-Schlüssel |
HCSUAAPKMNZOIH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NCCN1C=NC2=C1N=CN=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


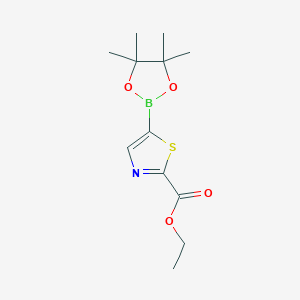
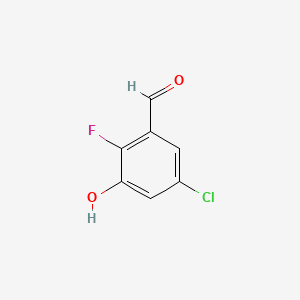
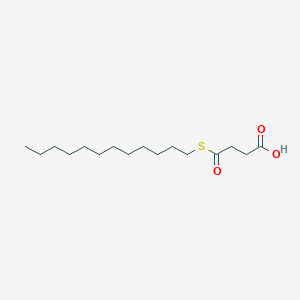

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
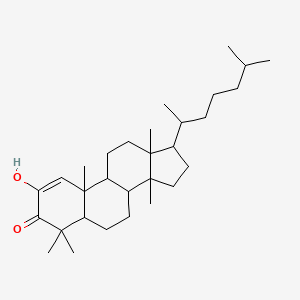
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

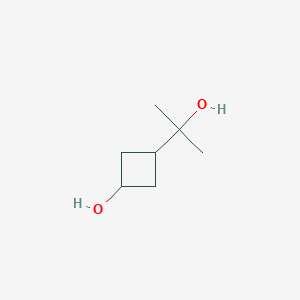
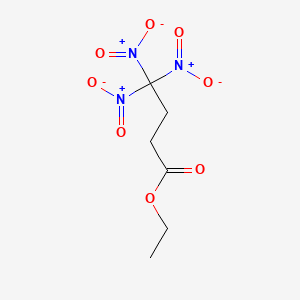
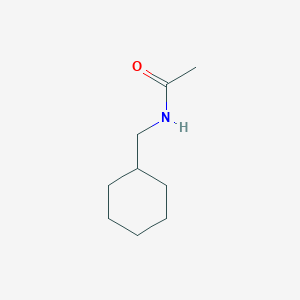
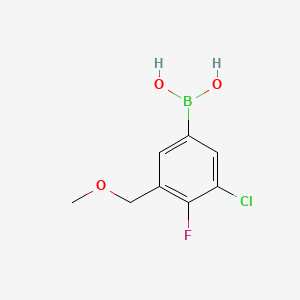
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
